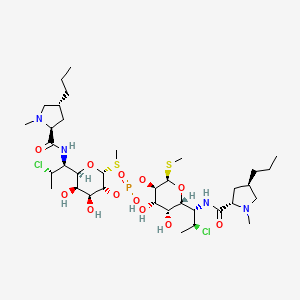Bis-clindamycinyl Phosphate
CAS No.:
Cat. No.: VC18569188
Molecular Formula: C36H65Cl2N4O12PS2
Molecular Weight: 911.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C36H65Cl2N4O12PS2 |
|---|---|
| Molecular Weight | 911.9 g/mol |
| IUPAC Name | bis[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hydrogen phosphate |
| Standard InChI | InChI=1S/C36H65Cl2N4O12PS2/c1-9-11-19-13-21(41(5)15-19)33(47)39-23(17(3)37)29-25(43)27(45)31(35(51-29)56-7)53-55(49,50)54-32-28(46)26(44)30(52-36(32)57-8)24(18(4)38)40-34(48)22-14-20(12-10-2)16-42(22)6/h17-32,35-36,43-46H,9-16H2,1-8H3,(H,39,47)(H,40,48)(H,49,50)/t17-,18-,19+,20+,21-,22-,23+,24+,25+,26+,27-,28-,29+,30+,31+,32+,35+,36+/m0/s1 |
| Standard InChI Key | VXVGOZHJVZMRJG-XHTICWCTSA-N |
| Isomeric SMILES | CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O[C@@H]3[C@H]([C@H]([C@H](O[C@@H]3SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]4C[C@H](CN4C)CCC)O)O)O)O)[C@H](C)Cl |
| Canonical SMILES | CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)OC3C(C(C(OC3SC)C(C(C)Cl)NC(=O)C4CC(CN4C)CCC)O)O)O)O)C(C)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Bis-clindamycinyl phosphate (C₁₈H₃₄ClN₂O₈PS, molecular weight 504.96 g/mol) features a dimeric structure where phosphate groups are esterified to the hydroxyl residues of clindamycin . This modification alters the molecule’s polarity, rendering it more water-soluble than clindamycin while retaining the core lincosamide framework responsible for antibacterial activity . The phosphate groups facilitate enzymatic hydrolysis in vivo, releasing active clindamycin .
Structural Characterization
X-ray crystallography and nuclear magnetic resonance (NMR) analyses confirm the tetrahedral geometry of the phosphorus atom in the phosphate moiety, with bond lengths consistent with phosphorylated esters (P=O: 1.479 Å) . The antiperiplanar orientation of the carbonyl and phosphoryl groups minimizes steric hindrance, optimizing stability during synthesis and storage .
Solubility and Stability
The phosphate modification increases aqueous solubility to >50 mg/mL, enabling parenteral administration. Stability studies indicate that bis-clindamycinyl phosphate remains intact under acidic conditions (pH 3–5) but undergoes rapid hydrolysis in alkaline environments or in the presence of phosphatases .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Bis-clindamycinyl phosphate is synthesized via phosphorylation of clindamycin using phosphoric acid or its derivatives under anhydrous conditions . Key steps include:
-
Esterification: Clindamycin reacts with phosphoryl chloride (POCl₃) in methanol at 0–5°C, yielding the monophosphate intermediate .
-
Dimerization: The intermediate undergoes nucleophilic substitution with a second clindamycin molecule, forming the bis-phosphate derivative .
-
Purification: Column chromatography or crystallization removes unreacted starting materials and byproducts .
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to optimize yield (>85%) and minimize degradation. Post-synthesis purification utilizes high-performance liquid chromatography (HPLC) to achieve >98% purity, critical for pharmaceutical applications .
Mechanism of Action and Pharmacokinetics
Prodrug Activation
Bis-clindamycinyl phosphate serves as a prodrug, hydrolyzed in vivo by alkaline phosphatases to release clindamycin . This conversion occurs primarily in the liver and bloodstream, with a half-life of 2.5–3 hours .
Antimicrobial Activity
Clindamycin inhibits bacterial protein synthesis by binding the 50S ribosomal subunit, preventing peptide bond formation. Its spectrum includes:
-
Gram-positive bacteria: Staphylococcus aureus, Streptococcus pneumoniae.
-
Anaerobes: Bacteroides fragilis, Clostridium perfringens.
Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Bioavailability | 90% (IV/IM) |
| Protein Binding | 60–70% |
| Volume of Distribution | 1.1 L/kg |
| Elimination Half-life | 2.5–3 hours |
| Excretion | Hepatic (50%), Renal (10%) |
Data derived from clindamycin phosphate studies, as bis-clindamycinyl phosphate shares metabolic pathways .
Therapeutic Applications
Clinical Use
Bis-clindamycinyl phosphate is indicated for:
-
Severe anaerobic infections: Intra-abdominal abscesses, necrotizing fasciitis.
-
Acne vulgaris: Topical formulations target Cutibacterium acnes.
-
Surgical prophylaxis: Preferred for colorectal surgeries due to anaerobic coverage.
Emerging Applications
Preclinical studies suggest potential in:
-
Drug delivery systems: Phosphate groups enable conjugation with nanoparticles for targeted antibiotic delivery.
-
Antitumor therapy: Clindamycin derivatives exhibit antiproliferative effects in cancer cell lines, though bis-clindamycinyl phosphate’s role remains under investigation .
Comparative Analysis with Related Compounds
Clindamycin Phosphate
| Property | Bis-clindamycinyl Phosphate | Clindamycin Phosphate |
|---|---|---|
| Structure | Dimeric phosphate | Monomeric phosphate |
| Solubility | 50 mg/mL | 40 mg/mL |
| Hydrolysis Rate | Slower (t₁/₂ = 3 h) | Faster (t₁/₂ = 2 h) |
| FDA Approval Status | Investigational | Approved (CLEOCIN®) |
The dimeric structure of bis-clindamycinyl phosphate prolongs its half-life, reducing dosing frequency .
Other Phosphate-Modified Antibiotics
-
Amoxicillin trimer sodium salt: Broader Gram-negative coverage but higher nephrotoxicity risk.
-
Besifloxacin hydrochloride: Fluoroquinolone derivative with enhanced ocular penetration.
Research and Development
Recent Advances
-
Synthetic analogs: Modifications to the phosphate moiety aim to reduce CYP3A4-mediated drug interactions .
-
Combination therapies: Co-administration with β-lactam antibiotics synergistically enhances efficacy against MRSA.
Challenges
-
Resistance development: Overexpression of erm genes confers macrolide-lincosamide resistance.
-
Toxicity concerns: Prolonged use correlates with Clostridioides difficile colitis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume